molecular formula C6H13ClN2O2 B1431729 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1394040-78-8

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1431729
CAS No.: 1394040-78-8
M. Wt: 180.63 g/mol
InChI Key: WFHNFLOIOYXRKA-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 2-aminoethanol with methylamine, followed by cyclization to form the oxazolidinone ring. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
  • 2-(Methylamino)ethanol
  • 3-(Dimethylamino)propiophenone hydrochloride

Uniqueness

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride, with the molecular formula C6H13ClN2O2, is a member of the oxazolidinone class of compounds. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating a library of oxazolidinones demonstrated that structural modifications can enhance the compound's ability to penetrate bacterial membranes and inhibit growth, particularly against Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth. For instance, certain analogues derived from oxazolidinones have shown MIC values in the range of 0.5 to 4 µg/mL against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with ribosomal RNA and inhibit protein synthesis in bacteria. This mechanism is similar to other oxazolidinones like linezolid but with improved efficacy against certain resistant strains due to structural modifications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with related compounds:

Compound NameStructure TypeMIC (µg/mL)Notable Activity
LinezolidOxazolidinone1 - 8Broad-spectrum antibacterial
TedizolidOxazolidinone<0.5Enhanced activity against resistant strains
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one HClOxazolidinone derivative0.5 - 4Potentially anticancer properties

Case Study 1: Efficacy Against Resistant Strains

A recent publication highlighted the effectiveness of modified oxazolidinones against multi-drug resistant E. coli. The study found that specific modifications in the structure significantly improved permeability and reduced efflux pump mediated resistance .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of oxazolidinone derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell lines with an IC50 value around 10 µM .

Properties

IUPAC Name

3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-2-3-8-4-5-10-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHNFLOIOYXRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-78-8
Record name 2-Oxazolidinone, 3-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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